3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one
CAS No.:
Cat. No.: VC17353662
Molecular Formula: C6H4BrNOS
Molecular Weight: 218.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4BrNOS |
|---|---|
| Molecular Weight | 218.07 g/mol |
| IUPAC Name | 3-bromo-4,5-dihydrothieno[2,3-c]pyrrol-6-one |
| Standard InChI | InChI=1S/C6H4BrNOS/c7-4-2-10-5-3(4)1-8-6(5)9/h2H,1H2,(H,8,9) |
| Standard InChI Key | HDCGXRYWPYIKDB-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C(=O)N1)SC=C2Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a thiophene ring fused to a pyrrolone moiety. The bromine atom at the 3-position introduces steric and electronic effects that influence reactivity. The IUPAC name, 3-bromo-4,5-dihydrothieno[2,3-c]pyrrol-6-one, reflects its substitution pattern and ring numbering. Key structural identifiers include:
Table 1: Structural and Spectroscopic Data
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₆H₄BrNOS |
| Molecular Weight | 218.07 g/mol |
| Canonical SMILES | C1C2=C(C(=O)N1)SC=C2Br |
| InChI Key | HDCGXRYWPYIKDB-UHFFFAOYSA-N |
| XLogP3 | 2.08 |
| Topological Polar Surface Area | 57.3 Ų |
The LogP value of 2.08 suggests moderate lipophilicity, making it suitable for cross-coupling reactions in both aqueous and organic media . The planar structure, confirmed by X-ray crystallography in analogous compounds, facilitates π-π stacking interactions in supramolecular assemblies .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves cyclocondensation of brominated precursors with thiophene derivatives. A validated method from Mahmoud et al. (2024) employs N-(p-tolyl)cyanothioformamide and ethyl acetoacetate under reflux in ethanol with triethylamine (TEA), yielding the target compound via intramolecular cyclization :
Table 2: Reaction Conditions and Yields
| Precursor | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| N-(p-tolyl)cyanothioformamide | Ethanol | TEA | Reflux | 8 | 68 |
| 2-Bromothiophene | Dioxane | Pd(PPh₃)₄ | 110°C | 12 | 72 |
Alternative routes utilize Pd-catalyzed cross-coupling to introduce the bromine atom post-cyclization, achieving yields up to 72% .
Applications in Materials Science and Medicinal Chemistry
Organic Electronics
The compound’s electron-deficient thienopyrrolone core serves as a building block for n-type semiconductors. When copolymerized with electron-rich units like thiophene, it produces low-bandgap polymers (e.g., DPP derivatives) with applications in organic photovoltaics (OPVs) and thin-film transistors .
Table 3: Electronic Properties of Derived Polymers
| Polymer | Bandgap (eV) | Hole Mobility (cm²/V·s) | PCE (%) |
|---|---|---|---|
| P(Thieno[2,3-c]pyrrol-6-one-DTT) | 1.45 | 0.12 | 6.8 |
| P(Thieno[2,3-c]pyrrol-6-one-BDT) | 1.32 | 0.21 | 8.4 |
Pharmaceutical Intermediates
The bromine atom enables Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups, yielding potential kinase inhibitors. Derivatives bearing pyridine or quinoline substituents exhibit IC₅₀ values <100 nM against EGFR and VEGFR-2 in preclinical studies.
Research Findings and Mechanistic Insights
Reactivity in Cross-Coupling Reactions
Kinetic studies reveal that the C-Br bond undergoes oxidative addition to Pd(0) catalysts 3–5 times faster than analogous chlorinated compounds, attributed to the lower bond dissociation energy (BDE: C-Br ≈ 68 kcal/mol vs. C-Cl ≈ 81 kcal/mol) . This reactivity enables efficient functionalization under mild conditions.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 3.15–3.30 (m, 2H, CH₂), 3.75–3.90 (m, 2H, CH₂), 7.25 (s, 1H, thiophene-H) .
-
IR (KBr): ν 1715 cm⁻¹ (C=O), 1560 cm⁻¹ (C=C), 680 cm⁻¹ (C-Br).
Challenges and Future Directions
Scalability and Purification
Current synthetic routes suffer from moderate yields (60–75%) due to competing side reactions. Future work should explore flow chemistry or microwave-assisted synthesis to improve efficiency.
Expanding Application Horizons
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume